PYRIDOXATIN

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

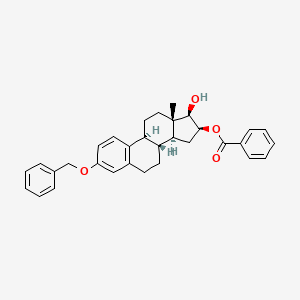

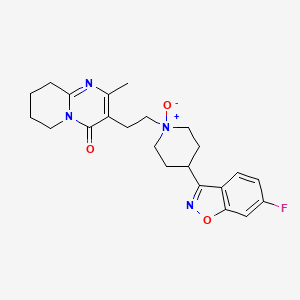

Pyridoxatin is a member of the class of dihydroxypyridines, specifically 1,4-dihydroxypyridin-2-one, carrying an additional 6-ethenyl-2,4-dimethylcyclohexyl substituent at position 3 . It is known for its diverse biological activities, including antibiotic and anticancer properties . This compound also acts as a lipid peroxidation and DNA synthesis inhibitor, as well as a free radical scavenger .

Mécanisme D'action

Target of Action

Pyridoxatin is a member of the class of dihydroxypyridines . It primarily targets MMP-2 (Gelatinase A) , an enzyme involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

This compound acts as an inhibitor of MMP-2 (Gelatinase A) . By inhibiting this enzyme, it can potentially prevent the breakdown of the extracellular matrix, which is a crucial step in the progression of diseases like arthritis and cancer .

Biochemical Pathways

This compound is involved in the metabolism of proteins, carbohydrates, and fats . More specifically, it is converted to pyridoxal 5-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . It’s important to note that Vitamin B6 is the collective term for a group of three related compounds, pyridoxine, pyridoxal, and pyridoxamine, and their phosphorylated derivatives .

Pharmacokinetics

Pyridoxine, a compound similar to this compound, is readily absorbed from the GI tract . It is stored mainly in the liver with lesser amounts in muscle and brain . It crosses the placenta and is distributed into milk . The half-life elimination of Pyridoxine is approximately 15 to 20 days .

Result of Action

The inhibition of MMP-2 by this compound can potentially prevent the breakdown of the extracellular matrix, which is a crucial step in the progression of diseases like arthritis and cancer . Moreover, this compound is indicated to be a lipid peroxidation and DNA synthesis inhibitor as well as a free radical scavenger .

Analyse Biochimique

Biochemical Properties

Pyridoxatin plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of Vitamin B6, acting as a coenzyme in amino acid biosynthesis, decarboxylation, racemic reactions, and other biological processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, in Magnaporthe oryzae, the expressions of a gene encoding pyridoxine biosynthesis protein (PDX1) were significantly upregulated in the early infectious stages .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in de novo Vitamin B6 biosynthesis, not in the uptake process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the deletion of MoPDX1 slowed vegetative growth on different media, especially on MM media . The growth defect was rescued when MoPdx1-protein was expressed in mutants strains and when commercial VB6 (pyridoxine) was added exogenously .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways . For instance, it is involved in the biosynthesis of Vitamin B6, which is a crucial metabolic pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is biosynthesized in conidia, then transported into the appressorium . This transportation plays important roles in substances transportation from conidia to appressorium thus to regulate the appressorium turgor pressure .

Subcellular Localization

This compound is located in the cytoplasm and present in spore and germ tubes at 14 hours post inoculation (hpi) and then transferred into the appressorium at 24 hpi . This subcellular localization affects its activity or function .

Méthodes De Préparation

The synthesis of pyridoxatin involves several steps. One of the methods includes the reaction of a 1,3-oxazole derivative with a dienophile, leading to the formation of intermediate compounds that are further transformed into this compound . The industrial production of this compound is not as widely documented as other compounds, but it typically involves similar multi-step synthetic routes that ensure high yields and purity .

Analyse Des Réactions Chimiques

Pyridoxatin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups. Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations The major products formed from these reactions vary but often include derivatives that retain the core dihydroxypyridine structure

Applications De Recherche Scientifique

Pyridoxatin has several scientific research applications:

Comparaison Avec Des Composés Similaires

Pyridoxatin is unique compared to other dihydroxypyridines due to its specific substituents and biological activities. Similar compounds include:

Desferriastechrome: Another fungal hydroxamate with iron chelation properties.

Desferricoprogen: Known for its antioxidant and iron scavenging abilities.

Asperpyridone A: A pyridone alkaloid with hypoglycemic activity.

Trichodin A: Exhibits antibiotic activities against certain bacteria.

This compound stands out due to its combined antibiotic, anticancer, and antioxidant properties, making it a versatile compound in scientific research and potential therapeutic applications .

Propriétés

Numéro CAS |

149196-98-5 |

|---|---|

Formule moléculaire |

C15H21NO3 |

Poids moléculaire |

263.337 |

Nom IUPAC |

3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one |

InChI |

InChI=1S/C15H21NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h4-6,9-11,13,17,19H,1,7-8H2,2-3H3/t9-,10+,11-,13-/m1/s1 |

Clé InChI |

OQJADHLOEAOIGC-LSCVPOLPSA-N |

SMILES |

CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Oxa-3-azabicyclo[5.1.0]octane](/img/structure/B588557.png)

![2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid](/img/structure/B588564.png)

![2-[(3-Hydroxy-2-naphthalenyl)oxy]acetic acid](/img/structure/B588565.png)

![2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid](/img/structure/B588568.png)

![Benzo[d]thiazole-7-carbaldehyde](/img/structure/B588575.png)